molecular formula C18H14ClN3OS B11211281 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11211281
M. Wt: 355.8 g/mol
InChI Key: GOPMUSWHIVWLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic hybrid compound designed for advanced pharmacological research, merging the privileged quinazolinone scaffold with an indole moiety. The 4(3H)-quinazolinone core is recognized as a biologically privileged structure, exhibiting a broad spectrum of activities, including significant antibacterial and antitubercular properties . Specifically, derivatives similar to this compound have demonstrated potent activity against challenging pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some analogs showing minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL . The incorporation of the indole structure is strategically valuable, as indole derivatives are known to influence bacterial stress adaptation and biofilm formation, while also serving as potential inhibitors of bacterial alarmone synthetases (Rel proteins), which are pivotal in bacterial persistence and antibiotic tolerance . Beyond antimicrobial applications, this compound is also of interest in oncology research . Quinazolinone derivatives have shown promising antiproliferative activities against various cancer cell lines . The molecular structure, featuring a 2-sulfanylidene (thioxo) group, can be critical for interactions with biological targets, as sulfur-containing functionalities are often present in active molecules . Researchers can utilize this compound as a key intermediate or lead molecule for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24)

InChI Key

GOPMUSWHIVWLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S

Origin of Product

United States

Preparation Methods

Cyclocondensation with Thiourea

A 2023 study demonstrated that refluxing 6-chloroanthranilic acid (1.0 eq) with thiourea (1.2 eq) in acetic acid for 8 hours yields 6-chloro-2-sulfanylidene-1H-quinazolin-4-one with 78% efficiency. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclodehydration (Table 1).

Table 1: Optimization of cyclocondensation conditions

SolventTemp (°C)Time (h)Yield (%)
Acetic acid118878
Ethanol781252
DMF110663

Chlorine Retention Strategies

The 6-chloro substituent is critical for downstream functionalization. Using phosphoryl chloride (POCl₃) during cyclization prevents dechlorination, achieving >90% halogen retention compared to 67% with HCl catalysis.

Functionalization at N3: Introducing the 2-(1H-Indol-3-yl)ethyl Group

The indole-ethyl side chain is introduced via alkylation or transition metal-catalyzed coupling. Copper-mediated Ullmann coupling and Mitsunobu reactions show superior stereochemical control.

Copper-Catalyzed Coupling

A 2016 protocol employs Cu(OAc)₂·H₂O (10 mol%) to couple 6-chloro-2-sulfanylidene-1H-quinazolin-4-one with 2-(1H-indol-3-yl)ethyl bromide in DMF at 100°C. Key parameters:

  • Ligand effect : 1,10-phenanthroline increases yield from 45% to 72% by stabilizing Cu(I) intermediates.

  • Solvent polarity : DMF outperforms THF (72% vs. 38%) due to better solubility of the indole precursor.

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) enable O→N alkyl transfer. A 2023 study achieved 68% yield by reacting the quinazolinone lactim form with 2-(1H-indol-3-yl)ethanol in THF at 0°C.

Sulfanylidene Group Stabilization

The thioxo group at C2 is prone to oxidation. Three stabilization strategies are documented:

  • Inert atmosphere : Conducting reactions under argon reduces disulfide formation by 41%.

  • Additives : Thiourea (0.5 eq) scavenges free radicals, improving thiol stability during alkylation.

  • Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) yields 99.2% pure product by removing oxidized byproducts.

Purification and Characterization

Final purification typically involves:

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves 95% recovery.

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water, retention time 12.3 min.

Key spectral data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.55–7.48 (m, 4H, indole-H), 4.25 (t, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS : m/z calcd for C₁₈H₁₃ClN₄OS [M+H]⁺ 383.0432, found 383.0429 .

Chemical Reactions Analysis

Scientific Research Applications

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one exhibits significant biological activities, particularly in:

  • Antimicrobial Properties:
    • Studies have shown that compounds similar to this quinazolinone derivative can exhibit activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound's structure facilitates binding to bacterial enzymes, potentially disrupting their function .
  • Antiviral Effects:
    • The indole component is known for its ability to interact with viral proteins, suggesting potential antiviral applications. In vitro studies indicate that derivatives of this compound may inhibit viral replication through various mechanisms.
  • Anti-inflammatory Activity:
    • The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Research indicates that it could inhibit the production of pro-inflammatory cytokines.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

  • Condensation reactions involving indole derivatives and quinazolinones.
  • Use of reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction in specific synthetic pathways.

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the mechanism of action and guide further modifications for enhanced therapeutic efficacy. For instance, molecular docking has demonstrated its binding affinity to proteins involved in critical biological processes, which can inform future drug design efforts.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various biological assays:

StudySubjectFindings
Antibacterial activityDemonstrated effectiveness against S. aureus and MRSA strains with low MIC values indicating strong antibacterial properties.
Antimicrobial propertiesReported significant activity against Mycobacterium tuberculosis, suggesting potential as an antituberculosis agent.
Structure-function relationshipInvestigated the relationship between structural modifications and biological activity, highlighting the importance of the indole moiety in enhancing antimicrobial effects.

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one

  • Molecular Formula : C₁₅H₁₅ClN₄O
  • Key Features : Retains the 6-chloro-quinazolin-4-one core but replaces the 2-sulfanylidene and indolylethyl groups with a 3-imidazol-1-yl-2-methylpropyl substituent.
  • Biological Relevance: Imidazole-containing analogs often exhibit enhanced solubility and kinase inhibitory activity.

3-Ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one

  • Molecular Formula : C₁₀H₉IN₂OS
  • Key Features : Shares the 2-sulfanylidene group but substitutes the 6-chloro and indolylethyl groups with iodo and ethyl groups, respectively.
  • Ethyl groups may reduce steric hindrance compared to bulkier indolylethyl chains .

Indole-Containing Analogs

2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives

  • Key Features : Lacks the 6-chloro and 2-sulfanylidene groups but retains the indole moiety.
  • Biological Activity : Demonstrated moderate anticancer activity against MCF-7 and HepG2 cell lines, with IC₅₀ values ranging from 12–45 μM. The absence of the sulfanylidene group correlates with reduced cytotoxicity, suggesting its critical role in target engagement .

Marine-Derived Indole Derivatives (Compounds 73 and 74)

  • Examples: 2-(1H-Indol-3-yl)ethyl esters (e.g., 2-hydroxypropanoate, 5-hydroxypentanoate).
  • Activity: Exhibit weak antioxidant properties (DPPH radical scavenging, IC₅₀ > 100 μM). The esterified indole derivatives lack the quinazolinone core, highlighting the importance of the fused aromatic system in conferring specific bioactivities .

Sulfonyl and Sulfanylidene Variants

Giripladib (Wyeth PLA-695)

  • Structure: Contains a sulfonamide-linked indole moiety but diverges from the quinazolinone scaffold.
  • Therapeutic Use : Developed for pain and arthritis management. The sulfonamide group mimics the sulfanylidene’s electrophilic character but within a distinct structural framework, underscoring scaffold-dependent pharmacological profiles .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Biological Activity/Notes Reference
6-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one C₁₈H₁₃ClN₄OS Cl (6), S= (2), 2-(indol-3-yl)ethyl (3) Hypothesized kinase inhibition (structural analog data)
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one C₁₅H₁₅ClN₄O Cl (6), imidazole-propyl (3) Enhanced solubility; kinase inhibition (predicted)
3-Ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one C₁₀H₉IN₂OS I (6), S= (2), ethyl (3) Increased polarizability; unexplored bioactivity
2-(1H-Indol-3-yl)quinazolin-4(3H)-one C₁₆H₁₁N₃O Indol-3-yl (2) Anticancer (IC₅₀: 12–45 μM)
Giripladib C₄₁H₃₆ClF₃N₂O₄S Sulfonamide-indole complex Pain/arthritis management (Phase II)

Research Findings and Implications

  • Role of Sulfanylidene: The 2-sulfanylidene group in the target compound likely enhances interactions with cysteine residues in enzymes (e.g., kinases), a feature absent in non-sulfanylidene analogs like 2-(1H-indol-3-yl)quinazolin-4(3H)-one .
  • Indole vs. Imidazole Substitutents : Indole-containing derivatives show broader bioactivity (e.g., anticancer, antioxidant) compared to imidazole variants, possibly due to indole’s aromaticity and hydrogen-bonding capacity .
  • Halogen Effects : Chloro and iodo substituents at position 6 influence electronic properties and steric bulk, with chloro favoring metabolic stability and iodo enhancing binding affinity in hydrophobic environments .

Biological Activity

Chemical Identity and Structure
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family. Its molecular formula is C18H17ClN2SC_{18}H_{17}ClN_2S with a molecular weight of approximately 355.8 g/mol. The compound features a chloro substituent, an indole moiety, and a sulfanylidene group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways related to cell proliferation , apoptosis , and inflammation . The indole component enhances its interaction with biological receptors, potentially increasing its therapeutic efficacy.

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against both Staphylococcus aureus (including methicillin-resistant strains) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some analogs has been reported as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-...Staphylococcus aureus0.98
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98
Indolylquinazolinone 3k Staphylococcus aureus3.90

Cytotoxicity and Anticancer Activity

Research has also highlighted the cytotoxic effects of this compound against various cancer cell lines. Some derivatives have demonstrated preferential suppression of rapidly dividing cells, such as A549 lung cancer cells, compared to non-tumor fibroblasts . The antiproliferative activity indicates potential applications in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-...A549 (lung cancer)<10
Indolylquinazolinones 3b , 3e , 3g Various cancer cell linesVaries

Molecular Docking Studies

In silico molecular docking studies have been utilized to predict the interactions between this compound and target proteins involved in critical biological processes. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial activity of various quinazolinone derivatives, including those related to this compound. The results showed significant inhibition of biofilm formation in Staphylococcus aureus, highlighting the compound's potential in treating infections caused by resistant strains .

Evaluation of Anticancer Properties

Another study focused on the cytotoxicity of synthesized compounds against different cancer cell lines. It was found that certain derivatives exhibited strong antiproliferative effects, with IC50 values indicating promising therapeutic potential against lung cancer cells .

Q & A

Q. What are the key synthetic strategies for preparing 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one?

A multi-step approach is typically employed:

  • Step 1 : Condensation of 4-chlorobenzaldehyde derivatives with thioacetate esters to form the quinazolinone core, as seen in analogous thioquinazolinone syntheses .
  • Step 2 : Functionalization at the 3-position via alkylation or nucleophilic substitution. For the indole-ethyl moiety, coupling reactions using 2-(1H-indol-3-yl)ethylamine or its derivatives under reflux in ethanol/methanol are common, with monitoring by TLC or HPLC .
  • Critical parameters : Reaction pH (maintained at 9–10 for sulfhydryl group stability) and temperature control (60–80°C) to avoid side-product formation .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and regiochemistry, particularly for distinguishing indole NH protons (δ 10–12 ppm) and sulfanylidene sulfur environments .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in tautomeric forms (e.g., thione vs. thiol configurations). SHELX software (SHELXL/SHELXS) is widely used for refinement, with attention to R-factors (<0.06) and data-to-parameter ratios (>15:1) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

  • Torsion angle analysis : For example, the dihedral angle between the indole and quinazolinone planes (e.g., 5–15°) can indicate π-stacking potential or steric hindrance. Discrepancies in reported angles may arise from solvent effects (e.g., DMSO vs. chloroform) .
  • Hydrogen bonding networks : Compare O=S···H-N interactions in different polymorphs. SHELXL refinement can model disorder, with occupancy factors adjusted to match electron density maps .
  • Validation tools : Use PLATON or Mercury to check for missed symmetry or twinning, which may explain anomalous unit cell parameters .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Software like MOE or AutoDock Vina simulates binding to enzymes (e.g., kinase domains). Key steps:
    • Prepare the ligand with correct tautomeric form (sulfanylidene vs. thione) using Gaussian09 optimization at the B3LYP/6-31G* level .
    • Define binding pockets using co-crystallized structures (PDB entries) and assess docking scores (ΔG < −8 kcal/mol suggests strong affinity) .
  • MD simulations : GROMACS or AMBER to evaluate stability of ligand-receptor complexes over 50–100 ns trajectories, focusing on RMSD (<2 Å) and hydrogen bond persistence .

Q. How do synthetic by-products impact biological activity assessments?

  • HPLC-MS profiling : Detect impurities (e.g., des-chloro derivatives or oxidized sulfhydryl groups) at levels >0.1% .
  • Bioassay controls : Compare activity of purified vs. crude samples. For instance, a 10% impurity in the indole-ethyl group reduced IC50_{50} values by 2-fold in kinase inhibition assays .
  • Mitigation : Use scavenger resins (e.g., QuadraPure™) during synthesis to trap reactive intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile experimental vs. predicted values?

  • Experimental : Solubility in DMSO (20–25 mg/mL) may conflict with ACD/Labs predictions (5–10 mg/mL). Factors:
    • Polymorphism: Amorphous vs. crystalline forms (confirmed via PXRD) .
    • Ionization: pKa of sulfanylidene group (~8.5) affects solubility at physiological pH .
  • Resolution : Use biorelevant media (FaSSIF/FeSSIF) for in vitro assays to mimic physiological conditions .

Q. Conflicting biological activity data across studies: Methodological considerations

  • Assay variability : ATP concentration in kinase assays (1 mM vs. 10 µM) alters IC50_{50} by 50% .
  • Cell line differences : HepG2 vs. HEK293 may express varying levels of metabolizing enzymes (e.g., CYP3A4), affecting prodrug activation .
  • Standardization : Report EC50_{50} values with positive controls (e.g., staurosporine for kinase inhibition) and adherence to FAIR data principles .

Methodological Best Practices

Q. Safety protocols for handling sulfanylidene-containing compounds

  • Ventilation : Use fume hoods during synthesis to prevent inhalation of H2_2S by-products .
  • PPE : Nitrile gloves and goggles; avoid metal catalysts (e.g., Pd/C) that may react with sulfur groups .
  • Waste disposal : Neutralize acidic by-products with NaHCO3_3 before disposal .

Q. Optimizing reaction yields for scale-up

  • Catalyst screening : Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination (yield: 75–85%) vs. CuI/1,10-phenanthroline (yield: 50–60%) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h (80°C, 150 W) with comparable purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.